(2E)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-5-thiazolyl]-2-propen-1-one

tubulin polymerization inhibitor structure–activity relationship antiproliferative activity

(2E)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-5-thiazolyl]-2-propen-1-one (CAS 1469881-09-1; molecular formula C₁₀H₁₅N₃OS; MW 225.31 g/mol) is a synthetic thiazole-enaminone hybrid that combines a 2-(methylamino)thiazole core with a 3-(dimethylamino)propen-1-one side chain. It belongs to the broader class of thiazole-based chalcones and enaminones, scaffolds extensively explored for anticancer activity through tubulin polymerization inhibition and cyclin-dependent kinase (CDK) modulation.

Molecular Formula C10H15N3OS
Molecular Weight 225.31 g/mol
Cat. No. B8140205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-5-thiazolyl]-2-propen-1-one
Molecular FormulaC10H15N3OS
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC)C(=O)C=CN(C)C
InChIInChI=1S/C10H15N3OS/c1-7-9(15-10(11-2)12-7)8(14)5-6-13(3)4/h5-6H,1-4H3,(H,11,12)/b6-5+
InChIKeyKZHPWLCGQFOOPP-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-5-thiazolyl]-2-propen-1-one: A Thiazole-Enaminone Building Block for Kinase-Targeted Anticancer Research Procurement


(2E)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-5-thiazolyl]-2-propen-1-one (CAS 1469881-09-1; molecular formula C₁₀H₁₅N₃OS; MW 225.31 g/mol) is a synthetic thiazole-enaminone hybrid that combines a 2-(methylamino)thiazole core with a 3-(dimethylamino)propen-1-one side chain . It belongs to the broader class of thiazole-based chalcones and enaminones, scaffolds extensively explored for anticancer activity through tubulin polymerization inhibition and cyclin-dependent kinase (CDK) modulation [1]. Commercially available at ≥98% purity, this compound serves as a versatile intermediate for constructing kinase-selective inhibitors and as a scaffold for structure–activity relationship (SAR) exploration in oncology drug discovery .

Why (2E)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-5-thiazolyl]-2-propen-1-one Cannot Be Replaced by Generic Thiazole or Chalcone Analogs


Thiazole- and chalcone-based compounds are not functionally interchangeable because antiproliferative potency is exquisitely sensitive to substitution at the thiazole C2-position. SAR data demonstrate that replacing the C2-methylamino group with a C2-dimethylamino group results in a 1–2 log unit reduction in activity, while the order of potency follows NHCH₃ > CH₃ ≫ N(CH₃)₂ [1]. Consequently, generic analogs lacking the precise 2-(methylamino)thiazole-5-carbonyl motif—particularly those with bulkier C2 substituents—will predictably underperform in tubulin-targeting or CDK-inhibitory applications. Furthermore, the enaminone side chain defines the compound's utility as a synthetic intermediate for selective CDK9 inhibitors, a reactivity profile absent in simple chalcones or aryl-thiazoles [2].

(2E)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-5-thiazolyl]-2-propen-1-one: Quantitative Differentiation Evidence Against Comparator Compounds


C2-Methylamino Substitution Delivers 1–2 Log Superior Antiproliferative Activity Compared to C2-Dimethylamino Analogs

In a systematic SAR study of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, the C2-NHCH₃ substituent significantly outperformed the C2-N(CH₃)₂ substituent, with the order of antiproliferative potency being NHCH₃ > CH₃ ≫ N(CH₃)₂. Increasing steric bulk at C2 from N-methylamino to N,N-dimethylamino caused a 1–2 log decrease in activity against MCF-7 breast cancer cells [1]. The target compound, bearing the same 2-(methylamino)thiazole pharmacophore, is therefore expected to retain the high-activity phenotype, whereas the corresponding 2-(dimethylamino)thiazole analog would suffer from dramatically reduced potency.

tubulin polymerization inhibitor structure–activity relationship antiproliferative activity

Thiazole-Chalcone Scaffold with C2-Methylamino Group Inhibits CDK1/CDK2/CDK4 at Sub-2 µM IC₅₀

Thiazole-based chalcones bearing the 2-(methylamino)thiazole core (compounds 3a, 3d, 3e, 7a) demonstrated non-selective CDK1/CDK2/CDK4 inhibition with IC₅₀ values ranging from 0.78 to 1.97 µM [1]. These compounds also induced G2/M cell cycle arrest and elevated pro-apoptotic markers (Bax: 6.36–10.12-fold increase; caspase-3: 8.76–10.56-fold increase; p53: 6.85–10.36-fold increase relative to control), confirming functional CDK inhibition [1]. The target compound shares the identical 2-(methylamino)thiazole-5-carbonyl core with these active analogs, positioning it as a scaffold for CDK-targeted medicinal chemistry.

CDK inhibitor cell cycle arrest apoptosis induction

Validated Synthetic Intermediate for CDK9-Selective Inhibitor 12u with 7 nM IC₅₀ and >80-Fold Selectivity Over CDK2

The target compound is a direct synthetic precursor to compound 12u (Scheme 1), a highly selective CDK9 inhibitor that exhibits IC₅₀ = 7 nM against CDK9/cyclin T1 and displays >80-fold selectivity for CDK9 over CDK2 [1]. In primary chronic lymphocytic leukemia (CLL) cells, 12u demonstrated a therapeutic window of 31-fold over normal B-cells and 107-fold over normal T-cells [1]. This establishes the target compound not merely as a screening hit but as a validated intermediate in a proven kinase-selective inhibitor synthesis route, distinguishing it from generic thiazole-chalcones that lack this demonstrated translational path.

CDK9 inhibitor kinase selectivity synthetic intermediate

High-Impact Research and Procurement Scenarios for (2E)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-5-thiazolyl]-2-propen-1-one


Scaffold Optimization for Tubulin Polymerization Inhibitors with Maintained C2-Methylamino Potency

Researchers designing microtubule-targeting agents should procure this compound for SAR campaigns where the C5-position is diversified while preserving the C2-NHCH₃ group. Published evidence shows that altering C2 from NHCH₃ to N(CH₃)₂ reduces antiproliferative activity by 10–100-fold, making this specific substitution pattern non-negotiable for achieving low-nanomolar IC₅₀ values [1]. The compound's enaminone side chain at C5 provides a reactive handle for further chemical elaboration without perturbing the critical C2 pharmacophore.

Synthesis of CDK9-Selective Inhibitors for Transcription-Targeted Cancer Therapy

This compound is a documented key intermediate in the synthesis of compound 12u, a CDK9 inhibitor with 7 nM potency and >80-fold selectivity over CDK2 [2]. CDK9 inhibition selectively downregulates short-lived anti-apoptotic proteins such as Mcl-1, reinstating apoptosis in cancers dependent on transcriptional addiction. Procurement of this intermediate enables laboratories to replicate or optimize the published CDK9-selective chemotype, bypassing the need for de novo route development.

Development of Multidrug-Resistant (MDR) Cancer Therapeutics Leveraging P-glycoprotein Substrate Avoidance

The 2-N-methylamino thiazole scaffold has demonstrated activity against multidrug-resistant cell lines over-expressing P-glycoprotein, a common efflux pump that limits the efficacy of many chemotherapeutics [1]. By procuring this compound, researchers can build upon a scaffold with documented MDR-evading properties, a critical advantage over thiazole analogs that are P-gp substrates and thus ineffective in resistant tumor models.

CDK Inhibitor Probe Development with Established Apoptosis Biomarker Signature

Compounds containing the 2-(methylamino)thiazole-5-carbonyl core elevate Bax (up to 10.12-fold), caspase-3 (up to 10.56-fold), and p53 (up to 10.36-fold) while suppressing Bcl-2 (up to 4.12-fold) [3]. This well-characterized apoptosis induction profile provides a validated biomarker panel for in vitro proof-of-concept studies, reducing the characterization burden for laboratories using this compound as a CDK inhibitor probe scaffold.

Quote Request

Request a Quote for (2E)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-5-thiazolyl]-2-propen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.